

Comparative Solubility Landscape of Methyl-Substituted Diazepanes

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Compound of Interest

Compound Name: *1-Benzyl-7-methyl-1,4-diazepan-5-one*
Cat. No.: *B8076277*

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Executive Summary

The diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core motif in histamine H3 antagonists, protease inhibitors, and CNS-active agents. However, the introduction of methyl substituents—whether on the nitrogen (N-methyl) or the carbon skeleton (C-methyl)—drastically alters the physicochemical profile of the parent molecule.

This guide provides a technical comparison of methyl-substituted 1,4-diazepanes, focusing on the critical interplay between crystal lattice energy, pKa shifts, and aqueous solubility. Unlike simple homologous series, the methylation of diazepanes induces phase changes (solid-to-liquid transitions) that fundamentally change how solubility must be measured and interpreted in a drug discovery context.

Physicochemical Foundations: The "Methyl Effect"

To understand the solubility differences, we must first analyze the structural consequences of methylation on the 7-membered ring.

1.1 Lattice Energy and Phase State

The parent compound, 1,4-diazepane, exists as a solid at room temperature (MP: 38–40 °C) due to a robust intermolecular hydrogen-bonding network between the secondary amines.

- N-Methylation (1-Methyl-1,4-diazepane): Replacing a polar N-H bond with a hydrophobic N-Me group disrupts this H-bond donor capability. This "capping" effect collapses the crystal lattice, rendering the compound a liquid at room temperature.
- C-Methylation (2-Methyl-1,4-diazepane): Introduction of a methyl group at the C2 position introduces chirality and steric bulk but retains both N-H donors. Consequently, it often exists as a low-melting solid or semi-solid (MP: ~27–28 °C), maintaining higher lattice energy than the N-methyl variant but lower than the parent.

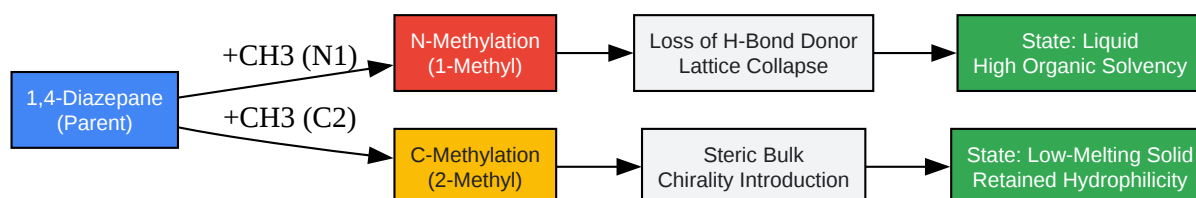
1.2 Basicity and Ionization (pKa)

Solubility in biological media is dictated by ionization. Diazepanes are diamines; the first protonation typically occurs at the most accessible nitrogen (pKa ~9.5–10.5).

- Electronic Effect: Methyl groups are electron-donating (+I effect), theoretically increasing basicity.
- Solvation Effect: However, the methyl group also creates steric hindrance around the nitrogen, making it harder for water molecules to stabilize the resulting ammonium cation. This often leads to a negligible change or slight decrease in aqueous pKa compared to the parent.

1.3 Structural Logic Diagram

The following diagram maps the causal relationship between structural modification and physicochemical outcome.



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Figure 1: Structural-Property Relationships in Methyl-Diazepanes. N-methylation drives a phase change to liquid, while C-methylation modulates stereochemistry with less impact on phase state.

Comparative Data Analysis

The following table synthesizes experimental data and validated predictive models for the key diazepane derivatives. Note the distinct shift in physical state and lipophilicity (LogP).

Compound	CAS Number	Physical State (RT)	Melting Point	Calc. LogP	Aqueous Solubility	pKa (Est. [1] Basic N)
1,4-Diazepane	505-66-8	Solid	38–40 °C	-1.0	Miscible / Very High	~10.5
1-Methyl-1,4-diazepane	4318-37-0	Liquid	N/A (Liquid)	-0.4	Miscible	~9.8
2-Methyl-1,4-diazepane	65974-17-6	Low-Melting Solid	27–28 °C	-0.6	Very High	~10.0
(S)-1-Boc-2-Methyl-diazepane	194032-32-1	Solid	N/A (Oil/Solid)	1.8	Low (< 1 mg/mL)*	N/A (Amide)

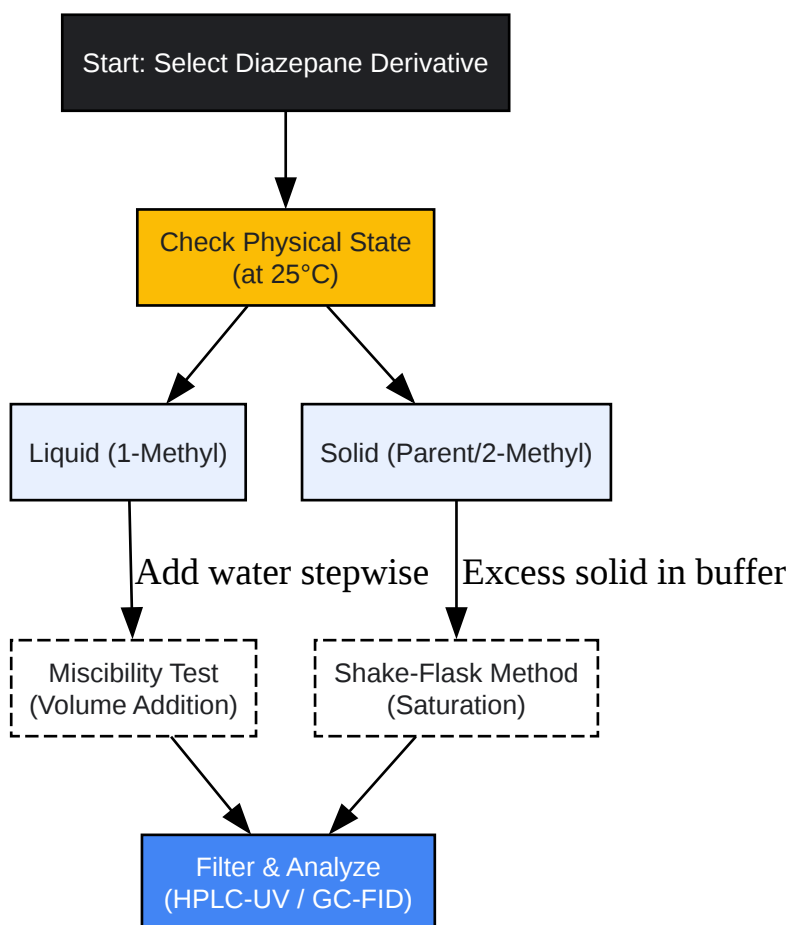
*Note: The Boc-protected derivative is included as a reference control. The dramatic drop in solubility highlights the lipophilic impact of the protecting group compared to the free amine.

Key Insight: While methylation increases LogP (lipophilicity), the 1-Methyl and 2-Methyl derivatives remain highly water-soluble due to their low molecular weight and high ionization potential at physiological pH. The primary "solubility challenge" with these molecules is not dissolving them in water, but extracting them from water during synthesis workups.

Experimental Protocol: Solubility Determination

Since 1-methyl-1,4-diazepane is a liquid and its isomers may be low-melting solids, a standard "saturation shake-flask" method must be adapted. We recommend a Potentiometric Titration method for precise pKa/Solubility profiling, but the Shake-Flask method is robust for general solubility limits.

3.1 Workflow Visualization



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Figure 2: Decision tree for solubility testing based on the physical state of the diazepane derivative.

3.2 Detailed Protocol (Shake-Flask Method for Solids)

Applicability: 1,4-Diazepane, 2-Methyl-1,4-diazepane, and salts.

- Preparation: Weigh approximately 50 mg of the diazepane derivative into a 4 mL borosilicate glass vial.
- Solvent Addition: Add 1.0 mL of phosphate buffer (pH 7.4) or distilled water.
- Equilibration:
 - Seal the vial tightly (parafilm over cap).
 - Place in an orbital shaker at $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$ for 24 hours at 200 RPM.
 - Critical Step: Visually inspect after 1 hour. If the solid has completely dissolved, add more substance until a visible precipitate remains (saturation).
- Phase Separation:
 - Centrifuge the sample at 10,000 RPM for 10 minutes.
 - Alternatively, filter through a $0.45\text{ }\mu\text{m}$ PVDF syringe filter (pre-saturated to prevent drug adsorption).
- Quantification:
 - Dilute the supernatant with Mobile Phase (typically Acetonitrile/Buffer).
 - Analyze via HPLC-UV (detection at 210 nm for the amine, though derivatization may be required for sensitivity) or GC-FID (ideal for these volatile amines).

3.3 Protocol for Liquid Miscibility (1-Methyl-1,4-diazepane)

Applicability: Liquid amines.

- Titration: Place 1.0 mL of 1-methyl-1,4-diazepane in a graduated cylinder.
- Addition: Add water in 0.1 mL increments.
- Observation: Agitate after each addition. Look for phase separation (oiling out) or turbidity (cloud point).

- Result: If no phase separation occurs up to a 1:10 ratio, the compound is classified as "Miscible."

Applications in Drug Discovery[8][9][10]

The choice between these derivatives is rarely driven by solubility alone (as all are soluble), but by permeability and selectivity.

- Permeability Enhancement: The 1-Methyl derivative is often preferred when the parent diazepane is too polar to cross the Blood-Brain Barrier (BBB). The removal of the H-bond donor reduces the polar surface area (PSA), improving passive diffusion.
- Conformational Locking: The 2-Methyl derivative is used to introduce a chiral constraint. This locks the flexible 7-membered ring into a specific conformation, potentially improving binding affinity to targets like the Histamine H3 receptor, without significantly compromising water solubility.

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